

Cardiovascular Outcomes of Dapagliflozin from Meta-Analyses

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Compound Focus: Dapagliflozin

CAS No.: 461432-26-8

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Outcome	Population / Context	Result (Relative Risk / Mean Difference)	Evidence Source
Major Adverse Cardiovascular Events (MACE)	Post-Myocardial Infarction (with/without diabetes)	RR 0.33, 95% CI [0.18, 0.60] [1]	Meta-analysis of 19 studies (12 RCTs, 7 cohorts)
Cardiovascular Death	<i>Specific data not pooled in provided analyses</i>	<i>See heart failure hospitalization below</i> [1]	-
Heart Failure Hospitalization	Post-Myocardial Infarction (with/without diabetes)	RR 0.53, 95% CI [0.30, 0.91] [1]	Meta-analysis of 19 studies (12 RCTs, 7 cohorts)
Left Ventricular Ejection Fraction (LVEF)	Post-Myocardial Infarction (with/without diabetes)	MD +3.88%, 95% CI [2.24, 5.52] [1]	Meta-analysis of 19 studies (12 RCTs, 7 cohorts)
All-Cause Mortality	Type 2 Diabetes (vs. Empagliflozin)	RR 1.05, 95% CI [0.96, 1.15] (Not significant) [2]	Meta-analysis of 8 retrospective studies

Outcome	Population / Context	Result (Relative Risk / Mean Difference)	Evidence Source
Major Adverse Cardiovascular Events (MACE)	Type 2 Diabetes (vs. Empagliflozin)	RR 1.04, 95% CI [0.96, 1.13] (Not significant) [2]	Meta-analysis of 8 retrospective studies
Sudden Cardiac Death	Adjudicated RCT data (with Empagliflozin)	18% reduction with SGLT2 inhibitors [3]	Meta-analysis of 8 RCTs

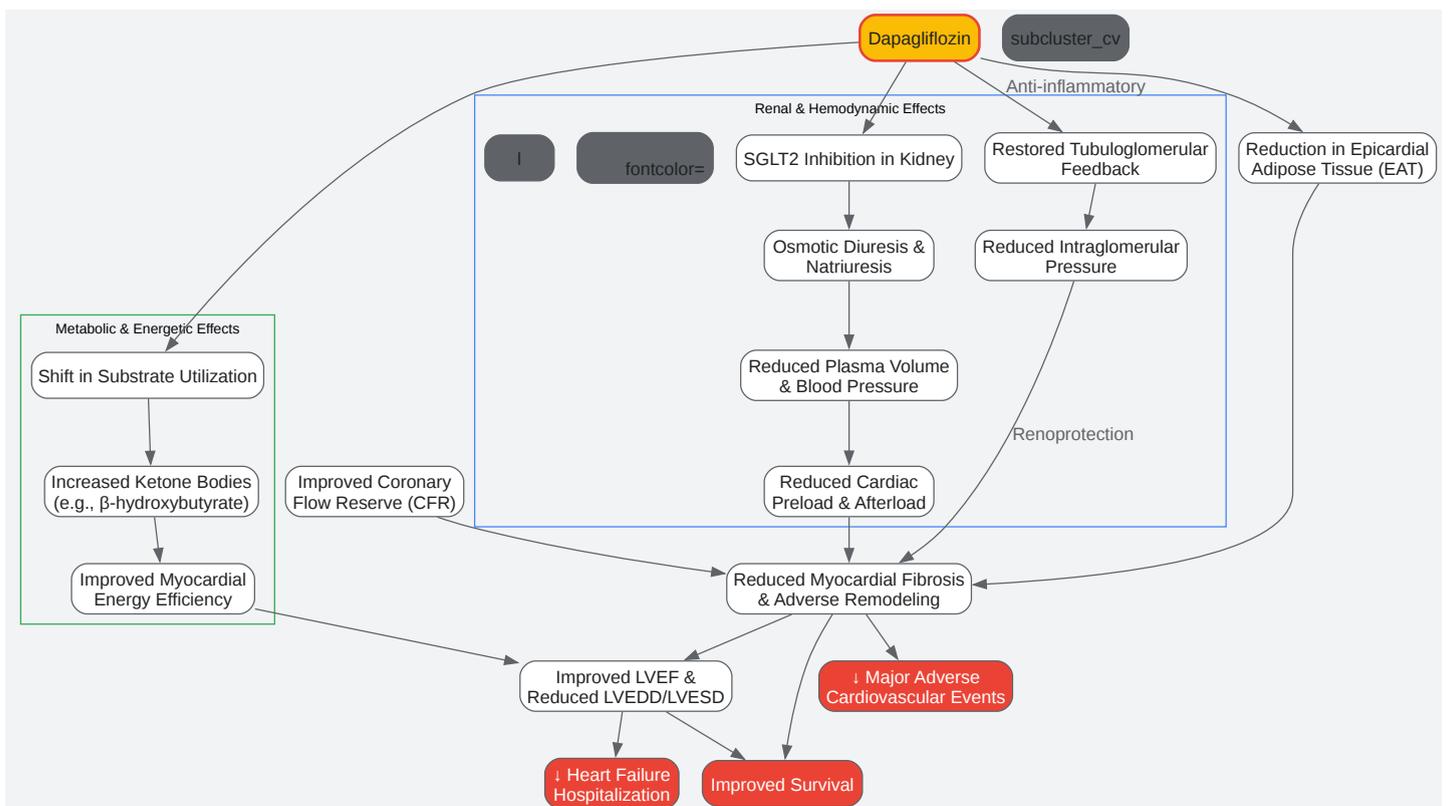
Key Experimental Methodologies

The data in the table above are derived from rigorous systematic reviews and meta-analyses. Here are the core methodologies they employed:

- **Literature Search:** Researchers performed comprehensive searches across major electronic databases like PubMed, Embase, Cochrane Library, and Web of Science. They used a combination of keywords and Medical Subject Headings (MeSH) terms related to "**dapagliflozin**," "myocardial infarction," "heart failure," "cardiovascular outcomes," and "SGLT2 inhibitors," with no language restrictions initially applied [2] [1].
- **Study Selection:** Studies were included based on pre-defined PICOS criteria (Population, Intervention, Comparator, Outcomes, Study design). Typically, included studies were **Randomized Controlled Trials (RCTs)** and **retrospective cohort studies** that compared **dapagliflozin** (intervention) against a placebo or standard care (comparator) in patients with T2DM, heart failure, or post-myocardial infarction (population) and reported hard cardiovascular endpoints [2] [1].
- **Data Extraction & Quality Assessment:** Two independent reviewers extracted data using standardized forms. The risk of bias in RCTs was assessed using the **Cochrane Risk of Bias tool**, while observational studies were evaluated with the **Newcastle-Ottawa Scale (NOS)** to ensure the quality of the included evidence [2] [1].
- **Statistical Synthesis:** Meta-analysis was conducted using software like **Review Manager (RevMan)**. Researchers often employed a **random-effects model** to account for clinical and methodological heterogeneity. They pooled dichotomous outcomes (e.g., MACE, mortality) using **Risk Ratios (RR)** or Hazard Ratios (HR), and continuous outcomes (e.g., LVEF) using **Mean Differences (MD)**, all with 95% Confidence Intervals (CI). Heterogeneity was quantified using the **I² statistic** [2] [1].

Proposed Cardioprotective Mechanisms of Dapagliflozin

The cardiovascular benefits of **dapagliflozin** are attributed to several pleiotropic effects beyond its glucose-lowering action. The diagram below illustrates the key pathways described across the provided studies.



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The diagram shows that **dapagliflozin**'s cardioprotection is multi-faceted. Key mechanisms supported by the research include [1] [4] [5]:

- **Hemodynamic Improvement:** Through natriuresis and osmotic diuresis, it reduces plasma volume and blood pressure, lowering cardiac workload (preload and afterload) [5].
- **Metabolic Modulation:** It shifts myocardial fuel utilization towards more efficient energy sources like ketone bodies, enhancing cardiac energy production, especially under stress [5].
- **Direct Cardiac & Vascular Effects:** Long-term treatment significantly improves **coronary flow reserve (CFR)**, a key indicator of vascular health, and reduces **epicardial adipose tissue (EAT)** thickness, which is linked to reduced coronary inflammation and microvascular dysfunction [4].
- **Renoprotection:** By activating tubuloglomerular feedback, it reduces intraglomerular pressure, slowing the progression of diabetic kidney disease, which is intrinsically linked to heart health [5].

Interpretation and Research Gaps

- **Overall Comparison:** The most current meta-analysis directly comparing two major SGLT2 inhibitors, **dapagliflozin** and empagliflozin, found **no significant difference** in their impact on MACE, all-cause mortality, myocardial infarction, or stroke in a broad population with type 2 diabetes [2].
- **Notable Subgroup Finding:** The same analysis noted a **trend toward reduced MACE risk with empagliflozin in patients with pre-existing heart failure** (RR: 0.90; 95% CI: 0.82 to 1.00). However, the authors caution that this finding is preliminary and requires confirmation [2].
- **Mechanism vs. Outcome:** While the proposed mechanisms are compelling, they are primarily based on preclinical studies and small human trials. The direct causal links between specific mechanisms like EAT reduction and the hard outcome of reduced cardiovascular death need further validation in large-scale studies [4].

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To cite this document: Smolecule. [Cardiovascular Outcomes of Dapagliflozin from Meta-Analyses].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b525008#dapagliflozin-meta-analysis-cardiovascular-death-reduction>]

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